D-Sorbitol-13C6

概要

説明

D-Sorbitol-13C6, also known as this compound, is a stable isotope-labeled compound where all six carbon atoms are replaced with the carbon-13 isotope. This compound is a derivative of D-Glucitol, commonly known as sorbitol, which is a sugar alcohol used in various applications. The labeling with carbon-13 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and molecular interactions.

準備方法

Synthetic Routes and Reaction Conditions

D-Sorbitol-13C6 can be synthesized through isotopic labeling of D-sorbitol. One common method involves the use of carbon-13 labeled methanol as the carbon source. The process typically involves fermentation using yeast, followed by hydrolysis to obtain the labeled compound. The fermentation is carried out at 37°C for 20 hours, followed by an increase in temperature to 44°C for an additional hour. The hydrolysis is performed at 100°C for 6 hours .

Industrial Production Methods

Industrial production of this compound involves similar principles but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the labeled compound. The use of advanced fermentation and hydrolysis techniques allows for efficient production of this compound with high isotopic purity.

化学反応の分析

Types of Reactions

D-Sorbitol-13C6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce D-glucose-13C6.

Reduction: It can be reduced to form other sugar alcohols.

Substitution: It can participate in substitution reactions where hydroxyl groups are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.

Major Products

Oxidation: Produces D-glucose-13C6.

Reduction: Produces various sugar alcohols.

Substitution: Produces derivatives with different functional groups.

科学的研究の応用

Scientific Research Applications

D-Sorbitol-13C6 is employed in several key areas of research:

Metabolic Studies

- Tracing Metabolic Pathways : this compound is extensively used to trace glucose metabolism pathways. By incorporating this labeled compound into biological systems, researchers can monitor metabolic fluxes and identify the pathways involved in glucose utilization.

- Clinical Research : It has been utilized in clinical studies to assess the pharmacodynamics of drugs affecting sorbitol levels, providing insights into metabolic disorders like diabetes .

Pharmaceutical Development

- Stabilizing Excipient : this compound acts as a stabilizing excipient in drug formulations, enhancing the stability and shelf-life of pharmaceutical products . Its isotonic properties make it suitable for various formulations.

- Diagnostic Imaging : The compound is used in diagnostic imaging techniques where precise quantification of metabolites is required, aiding in the development of imaging agents.

Biochemical Research

- Enzyme Interaction Studies : Researchers use this compound to study interactions with enzymes and other biomolecules, shedding light on biochemical pathways and mechanisms.

- Esterification Reactions : Studies have demonstrated that this compound can participate in esterification reactions with amino acids, providing insights into post-translational modifications of proteins .

Industrial Applications

- Food Industry : As a low-calorie sweetener, this compound is utilized in food products aimed at reducing caloric intake while maintaining sweetness.

- Cosmetics and Personal Care : Its humectant properties make it valuable in cosmetic formulations, helping to retain moisture .

Case Studies

-

Esterification of Glutamic Acid :

A study demonstrated the use of this compound in identifying sorbitol esterification of glutamic acid within monoclonal antibodies. The results indicated modifications consistent with sorbitol esterification, showcasing its application in protein chemistry . -

Sorbitol Levels in Diabetes :

Research involving diabetic patients highlighted the role of elevated serum sorbitol levels as a potential biomarker for metabolic dysfunctions. The study utilized this compound to assess pharmacodynamic effects during drug trials targeting sorbitol dehydrogenase inhibition .

作用機序

The mechanism of action of D-Sorbitol-13C6 involves its role as a tracer molecule. The carbon-13 isotope allows for the tracking of the compound through various metabolic pathways and chemical reactions. This enables researchers to study the molecular targets and pathways involved in the metabolism and interaction of glucose and its derivatives .

類似化合物との比較

Similar Compounds

D-Glucose-13C6: Another carbon-13 labeled compound used in metabolic studies.

D-Mannitol-13C6: A similar sugar alcohol with applications in medical and chemical research.

D-Fructose-13C6: Used in studies of fructose metabolism and its effects on health.

Uniqueness

D-Sorbitol-13C6 is unique due to its specific labeling of all six carbon atoms with carbon-13. This high level of isotopic purity makes it particularly valuable in detailed metabolic studies and in applications requiring precise tracking of molecular interactions .

生物活性

D-Sorbitol-13C6, a stable isotopic form of D-sorbitol, is a six-carbon sugar alcohol involved in various biological processes. This article explores its biological activity, mechanisms of action, and implications in metabolic studies, particularly focusing on its role in the polyol pathway and cellular functions.

Overview of this compound

This compound is utilized as a tracer in biochemical research due to its stable isotope labeling, which allows for detailed tracking of metabolic pathways. It is structurally similar to glucose and participates in the polyol pathway, where it is produced from glucose via the enzyme aldose reductase. This compound has applications across various fields, including biochemistry, medicine, and food science.

Polyol Pathway Involvement:

- This compound participates in the polyol pathway, converting glucose into sorbitol through aldose reductase. This pathway is crucial for maintaining osmotic balance in cells and plays a role in diabetic complications due to sorbitol accumulation.

Biochemical Properties:

- As a sugar alcohol, D-sorbitol can interact with various enzymes and proteins, influencing metabolic processes. Its stable isotopic nature allows researchers to trace its incorporation into biomolecules and study its effects on cellular metabolism.

Cellular Impact

This compound has been shown to influence cellular functions significantly:

-

Mitochondrial Function:

- Research indicates that sorbitol accumulation can lead to mitochondrial dysfunction, contributing to neurodegenerative conditions. In models of SORD deficiency (a condition related to sorbitol accumulation), treatment with aldose reductase inhibitors like AT-007 reduced sorbitol levels and improved mitochondrial function .

- Glycolysis and Metabolic Flux:

- Esterification Reactions:

Case Studies and Experimental Data

Pharmacokinetics

This compound is known for its stability as an isotopic tracer. Its pharmacokinetics involve absorption through the gastrointestinal tract when ingested, followed by distribution throughout the body where it can participate in metabolic processes.

Applications

This compound is widely used in scientific research for:

- Metabolic Studies: Tracing glucose metabolism pathways.

- Pharmaceutical Development: As a stabilizing excipient or isotonic agent.

- Diagnostic Imaging: Serving as a reference standard in analytical chemistry.

特性

IUPAC Name |

(2S,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-GVZKVBLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

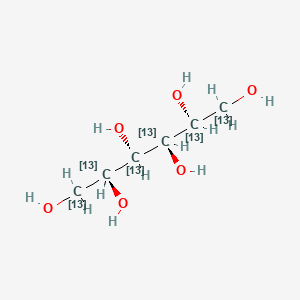

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH2]O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。